molecular formula C16H17NO3 B1351251 Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate CAS No. 175276-52-5

Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate

Cat. No. B1351251
M. Wt: 271.31 g/mol
InChI Key: BGDYIZGTPVRWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate serves as a precursor for the synthesis of a wide array of compounds. For instance, it has been used in the condensation reactions to create novel compounds characterized by spectroscopy methods and quantum chemical calculations. These syntheses often result in molecules with interesting properties, such as spontaneous formation reactions at room temperature and potential for dimer formation through hydrogen bonding (Singh et al., 2013), (Singh et al., 2013).

Molecular Structure and Spectral Analyses

The molecular structure and spectral analyses have been central to understanding the chemical behavior of derivatives of Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate. Detailed vibrational analysis indicates dimer formation in the solid state, further analyzed by "atoms in molecules" (AIM) theory to assess intermolecular interactions (Singh et al., 2014). These studies provide insights into the electron density, Laplacian of electron density, and total electron energy density at bond critical points (BCP), offering a deeper understanding of the compound's reactivity and properties.

Applications in Material Science

Research into Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate and its derivatives also extends into material science, particularly in the development of non-linear optical (NLO) materials. Theoretical studies indicate that certain derivatives may exhibit significant first hyperpolarizability, suggesting their utility as NLO materials. This is demonstrated through quantum chemical calculations that correlate well with experimental data, predicting the sites and nature of interactions that facilitate dimer formation and potentially enhance NLO properties (Singh et al., 2015).

Safety And Hazards


Specific safety and hazard information for Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate is not available in the retrieved data. However, it’s important to handle all chemical compounds with appropriate safety precautions.


Future Directions


The future directions of research on Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate are not specified in the retrieved data. However, due to the diverse therapeutic response profile of pyrrole-containing analogs, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders3.


properties

IUPAC Name

ethyl 4-formyl-2,5-dimethyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-20-16(19)15-12(3)17(11(2)14(15)10-18)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYIZGTPVRWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384008
Record name Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate

CAS RN

175276-52-5
Record name Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.